The biological activity of (3S,4R)-3-aminooxan-4-ol is linked to its ability to interact with specific molecular targets. It may serve as a substrate for enzymes, influencing various biochemical pathways. The presence of both amino and hydroxy groups facilitates hydrogen bonding, enhancing its interaction with biomolecules .
Several synthetic methods can be employed to produce (3S,4R)-3-aminooxan-4-ol:
In industrial settings, large-scale production often involves asymmetric synthesis techniques combined with high-pressure hydrogenation to achieve high yields and enantiomeric purity. Reaction conditions are optimized to minimize by-products .
Several compounds share structural similarities with (3S,4R)-3-aminooxan-4-ol. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Structural Features |
---|---|---|
(3S,4S)-3-amino-4-hydroxy-tetrahydropyran | 1240390-32-2 | Different stereochemistry |
(3R,4S)-4-amino-tetrahydro-2H-pyran-3-ol | 1309081-53-5 | Variation in stereochemistry |
(3R,4R)-4-amino-tetrahydro-2H-pyran-3-ol | 1523530-38-2 | Different stereochemical configuration |
The uniqueness of (3S,4R)-3-aminooxan-4-ol lies in its specific stereochemical arrangement and functional groups that provide distinct reactivity patterns and biological interactions compared to these similar compounds .